molecular formula C10H12FNO2 B13048631 (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL

Katalognummer: B13048631
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: CMVRGFJFMYYGNG-GMSGAONNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chroman ring with amino and fluoro substituents, makes it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as enzymatic hydrolysis and catalytic hydrogenation are often employed to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and material science .

Wirkmechanismus

The mechanism of action of (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL apart from similar compounds is its specific stereochemistry and the presence of both amino and fluoro groups. This unique combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

(3S,4S)-4-amino-7-fluoro-5-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C10H12FNO2/c1-5-2-6(11)3-8-9(5)10(12)7(13)4-14-8/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1

InChI-Schlüssel

CMVRGFJFMYYGNG-GMSGAONNSA-N

Isomerische SMILES

CC1=CC(=CC2=C1[C@@H]([C@@H](CO2)O)N)F

Kanonische SMILES

CC1=CC(=CC2=C1C(C(CO2)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.